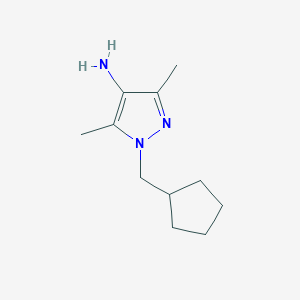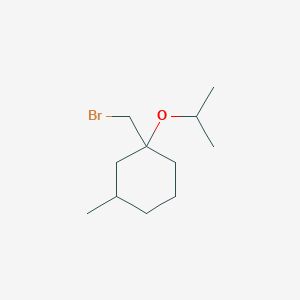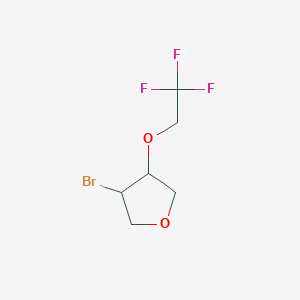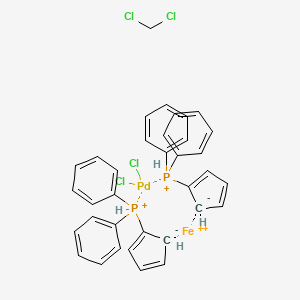
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar biological activities.
Medicine
Industry
Possible use as a precursor in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiol group may also play a role in binding to metal ions or forming disulfide bonds with protein targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-phenyl)-1-phenyl-1H-imidazole-2-thiol
- 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole
Uniqueness
The presence of both the chloro and dimethyl groups in 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol may confer unique chemical and biological properties compared to other imidazole derivatives. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H15ClN2S |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(2,4-dimethylphenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-8-16(12(2)9-11)20-10-15(19-17(20)21)13-4-6-14(18)7-5-13/h3-10H,1-2H3,(H,19,21) |
InChI Key |
INMGTFPRXUWVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)



![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)







